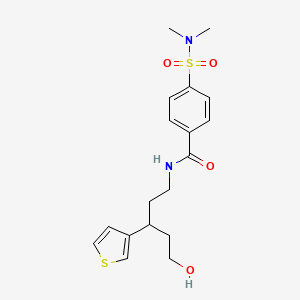

4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Description

This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The pentyl chain at the amide nitrogen includes a hydroxyl group at position 5 and a thiophen-3-yl moiety at position 3. The dimethylsulfamoyl group enhances metabolic stability and solubility, while the thiophene ring contributes to π-π interactions and electronic modulation. The hydroxyl group may improve hydrophilicity, influencing pharmacokinetics.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-20(2)26(23,24)17-5-3-15(4-6-17)18(22)19-10-7-14(8-11-21)16-9-12-25-13-16/h3-6,9,12-14,21H,7-8,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXROITYSKIXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Attachment of the Hydroxy-Thiophenyl-Pentyl Side Chain: The side chain can be introduced through a series of reactions, including thiophene functionalization and subsequent coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the sulfamoyl group or the thiophene ring.

Substitution: The benzamide core and the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the benzamide core or the thiophene ring.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a ligand for studying protein interactions.

Medicine: Research may explore its potential as a therapeutic agent or a drug precursor.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Key Observations :

- The target compound’s thiophen-3-yl group is shared with compounds 5b and 9b , which are associated with anti-LSD1 activity and D3 receptor binding, respectively .

- The dimethylsulfamoyl group is structurally analogous to sulfonamide derivatives in and , which are linked to antimicrobial activity, though the target’s sulfamoyl group may enhance solubility .

Key Observations :

- Yields for thiophene-containing benzamides (e.g., 9b , 56%; compound, 48%) are moderate, likely due to steric challenges in alkylation .

- Compound 60 achieves higher yields (77%) via optimized Cu-catalyzed methods, suggesting that the target compound’s synthesis could benefit from similar catalytic strategies .

Physicochemical and Spectral Properties

IR/NMR Signatures :

- The dimethylsulfamoyl group in the target compound would exhibit C-SO₂ vibrations near 1240–1250 cm⁻¹ (IR) and characteristic sulfonamide proton shifts (δ 2.8–3.2 ppm in ¹H NMR), as seen in compound 60 .

- The thiophen-3-yl moiety would show aromatic C-H stretches (~3100 cm⁻¹) and distinct ¹H NMR signals for thiophene protons (δ 7.0–7.5 ppm), consistent with compounds 5b and 9b .

- The absence of C=O bands in triazole derivatives () highlights the importance of spectral analysis to confirm functional group transformations .

- Hydrophilicity: The hydroxyl group in the target compound may reduce logP compared to non-polar analogs like compound 60, enhancing solubility.

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar sulfamoyl structures exhibit significant antimicrobial properties. For instance, derivatives of benzoylthiourea have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The sulfamoyl moiety is believed to enhance the binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzoylthiourea derivative | E. coli, S. aureus | 10 µg/mL |

| N,N-Dimethylsulfamoyl derivative | Pseudomonas aeruginosa | 15 µg/mL |

| 4-Methylbenzamide derivative | Candida albicans | 20 µg/mL |

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies. The compound's structural similarity to known kinase inhibitors suggests it may interact with cancer cell signaling pathways. For example, compounds with similar backbones have shown promising results in inhibiting cell proliferation in various cancer lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | K562 | 2.27 |

| Compound B | MCF-7 | 1.42 |

| Compound C | HeLa | 4.56 |

The proposed mechanism of action for the biological activity of 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves:

- Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Cell Signaling Pathways : The compound may act as a competitive inhibitor for ATP-binding sites on kinases, disrupting cancer cell proliferation.

Case Studies

A recent study investigated the effects of related compounds in vivo and demonstrated significant tumor reduction in xenograft models using similar benzamide derivatives . These findings suggest that modifications in the benzamide structure can lead to enhanced anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.